molecular formula C19H23N3O4S B2984758 N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide CAS No. 324539-85-7

N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide

Cat. No.: B2984758
CAS No.: 324539-85-7
M. Wt: 389.47
InChI Key: SIIWTVXBYGNONW-UHFFFAOYSA-N
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Description

N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a sulfonamide core, a moiety widely recognized in medicinal chemistry for its diverse biological activities. Sulfonamides, often referred to as 'sulfa drugs,' represent a significant class of compounds known to inhibit various enzymes and are found in agents targeting infectious diseases, acting as carbonic anhydrase inhibitors, and exhibiting antitumor properties . The molecular structure incorporates an N-isopropyl group and a urea-like (p-tolylcarbamoyl)carbamoyl functional group, which may influence its binding affinity and selectivity. Similar N-alkylated sulfonamides are synthesized via nucleophilic substitution reactions, often employing sulfonyl chlorides and amines in the presence of a base like pyridine or aqueous potassium carbonate . In research settings, this compound could serve as a valuable intermediate or precursor for developing more complex molecules. Its potential research applications include use as a building block in organic synthesis and for investigating structure-activity relationships (SAR) in drug discovery projects, particularly those focused on central nervous system (CNS) targets or enzyme inhibition . Researchers are exploring sulfonamide derivatives for their potential in treating conditions like Alzheimer's disease, given their role as cholinesterase inhibitors which can enhance cholinergic transmission and improve cognitive function . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-methylphenyl)carbamoyl]-1-(4-methylphenyl)sulfonyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13(2)22(27(25,26)17-11-7-15(4)8-12-17)19(24)21-18(23)20-16-9-5-14(3)6-10-16/h5-13H,1-4H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIWTVXBYGNONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)N(C(C)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula: C17H22N2O3S
  • Molecular Weight: 342.44 g/mol

Structural Representation

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.

Inhibition Studies

Recent studies have indicated that sulfonamide derivatives can act as effective inhibitors of various biological targets. For instance, research has shown that certain benzenesulfonamides exhibit significant effects on perfusion pressure and coronary resistance in isolated rat heart models. The study found that derivatives like 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure significantly compared to controls, suggesting a potential role in cardiovascular modulation .

The mechanism of action for this compound appears to involve interaction with calcium channels. Docking studies have suggested that these compounds may inhibit calcium channel activity, leading to decreased vascular resistance and altered cardiac function .

Pharmacokinetics

Pharmacokinetic parameters are crucial for understanding the biological activity of this compound. Theoretical evaluations using ADME/PK models indicate favorable absorption and distribution characteristics. For instance, studies utilizing the Admetlab 2.0 program have provided insights into the permeability of the compound across different biological membranes .

Case Studies

  • Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The findings demonstrated that certain derivatives significantly reduced perfusion pressure, indicating potential therapeutic applications in managing cardiovascular diseases .
  • Calcium Channel Interaction : Another investigation focused on the interaction of sulfonamides with calcium channels, revealing that these compounds could modulate calcium influx in cardiac tissues, thus affecting heart contractility and vascular tone .

Summary of Biological Activities

Compound NameEffect on Perfusion PressureEffect on Coronary ResistanceMechanism of Action
This compoundDecreasedDecreasedCalcium channel inhibition
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreasedCalcium channel inhibition
2-hydrazinocarbonyl-benzenesulfonamideNo significant changeNo significant changeNot specified

Comparison with Similar Compounds

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Structural Differences :

  • Core : Celecoxib shares the benzenesulfonamide core but incorporates a pyrazole ring substituted with a trifluoromethyl group and a 4-methylphenyl group.
  • Substituents : Unlike the query compound, Celecoxib lacks the bis-carbamoyl and isopropyl groups but includes a pyrazole heterocycle.

Functional Implications :

  • Target Specificity : Celecoxib selectively inhibits cyclooxygenase-2 (COX-2), attributed to its pyrazole ring and trifluoromethyl group enhancing hydrophobic interactions with the enzyme’s active site .
Property Query Compound Celecoxib
Molecular Weight ~450 g/mol (estimated) 381.37 g/mol
Key Functional Groups Bis-carbamoyl, isopropyl, p-tolyl Pyrazole, trifluoromethyl, 4-methylphenyl
Primary Biological Target Hypothesized: Soluble epoxide hydrolase (sEH) COX-2
Therapeutic Application Under investigation (e.g., hypertension, inflammation) Anti-inflammatory, analgesic

N-((Adamantan-1-yl)carbamoyl)benzenesulfonamide Derivatives

Structural Differences :

  • Core : Both compounds share the benzenesulfonamide core.
  • Substituents : The adamantane group in the patent derivative replaces the isopropyl and p-tolylcarbamoyl groups in the query compound.

Functional Implications :

  • Target Engagement : Adamantane derivatives are potent soluble epoxide hydrolase (sEH) inhibitors, with the adamantane group providing rigidity and enhancing binding to sEH’s hydrophobic pocket .
  • Metabolic Stability : The adamantane moiety improves metabolic stability compared to the more flexible isopropyl and p-tolyl groups in the query compound, which may influence half-life and dosing regimens.
Property Query Compound Adamantane Derivative
Molecular Weight ~450 g/mol (estimated) ~430 g/mol (estimated)
Key Functional Groups Bis-carbamoyl, isopropyl, p-tolyl Adamantane, carbamoyl
Primary Biological Target Hypothesized: sEH sEH
Therapeutic Application Under investigation Hypertension (patented)

Research Findings and SAR Insights

  • Role of Carbamoyl Groups : The bis-carbamoyl substituents in the query compound may mimic natural substrates of enzymes like sEH, enhancing inhibitory potency through hydrogen-bonding networks. This contrasts with Celecoxib’s reliance on aromatic stacking via its pyrazole ring .
  • Synthetic Feasibility: Ionic liquids, noted for their role in green chemistry, could optimize the synthesis of such sulfonamides by improving reaction yields and reducing waste .

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